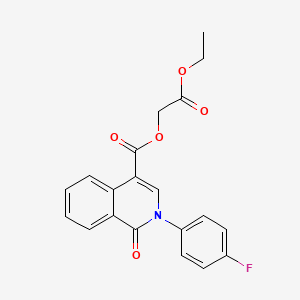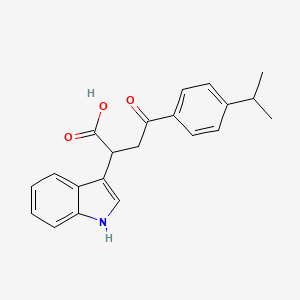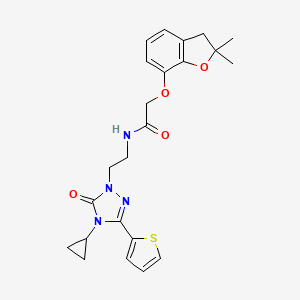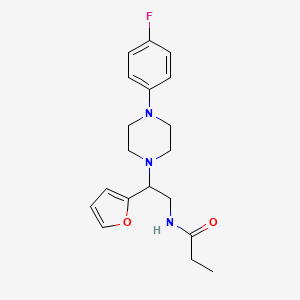![molecular formula C29H33N5O2 B2547233 5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326881-68-8](/img/structure/B2547233.png)
5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" is a complex molecule that likely interacts with biological systems, given the presence of a piperazine ring and a pyrazolo[1,5-a]pyrazine structure. These structural motifs are commonly found in molecules with pharmacological activity, particularly those targeting G protein-coupled receptors (GPCRs) such as dopamine receptors .
Synthesis Analysis
The synthesis of related compounds often involves the connection of a lipophilic moiety to an arylpiperazine core through an appropriate linker to increase binding affinity and fine-tune functional properties . For example, the synthesis of 3-phenylpiperazinyl-1-trans-propenes involves the combination of phenylpiperazine with pyrimidinyl and pyrazolyl groups, which have shown significant cytotoxicity against tumor cell lines . Similarly, the synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives involves heterocyclization reactions of available carboxamides and aminopyrazoles .
Molecular Structure Analysis
The molecular structure of compounds with piperazine and pyrazolo[1,5-a]pyrazine moieties can be quite complex. For instance, the structure of a related compound, 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, shows that the piperazine ring adopts a chair conformation with substituents in equatorial positions, which is stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular conformation of our compound of interest could also be influenced by similar non-covalent interactions.
Chemical Reactions Analysis
Compounds with piperazine and pyrazolo[1,5-a]pyrazine structures can undergo various chemical reactions. For example, thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones can be transformed into related heterocyclic systems through reactions with different reagents . Additionally, pyrazolo[1,5-a][1,3,5]triazines can be obtained by heterocyclization reactions, and their structure can be further modified by substituting labile chlorine atoms with various amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their strong binding affinity to target receptors and their potential biological activities. For instance, the pyrazolo[1,5-a]pyridine derivatives have been shown to act as high-affinity dopamine receptor partial agonists with antipsychotic activity in vivo . The presence of different substituents can significantly affect the biological activity, as seen in the case of pyrimidinyl pyrazole derivatives, where the introduction of a cyano and fluorophenyl group led to potent antitumor activity .
Case Studies
In the context of case studies, the compound 2-methoxyphenylpiperazine 16c, which contains a pyrazolo[1,5-a]pyridine appendage, was demonstrated to have antipsychotic activity in vivo, suggesting its potential as a novel therapeutic . Another example is the compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, which showed potent inhibition of phosphodiesterase 5 (PDE5) and entered clinical trials .
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibitor Applications
Compounds with piperazine linkers and pyrazole moieties, similar to the core structure of the compound you're interested in, have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. For instance, derivatives with piperazine linkers have shown significant antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans, with one specific compound showing more effective biofilm inhibition activities than the reference Ciprofloxacin. Additionally, these compounds exhibited inhibitory activity against MRSA and VRE bacterial strains, indicating potential for development as novel antibacterial agents (Mekky & Sanad, 2020).
Herbicidal Activity
Related research into 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides revealed that some compounds exhibited excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This suggests potential agricultural applications for similarly structured compounds in weed management and herbicide development (Li et al., 2008).
Antitumor and Anticancer Activity
The incorporation of piperazine and pyrazole rings into novel compounds has also been explored for antitumor activities. Specific derivatives have shown potent cytotoxicity against various tumor cell lines in vitro, and significant antitumor activity in vivo, highlighting the potential for these compounds in cancer research and therapy development (Naito et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds with piperazine and pyrazoline moieties have been reported to interact with various receptors, including dopamine and serotonin receptors , and have shown a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2/c1-21(2)23-7-9-24(10-8-23)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)25-6-4-5-22(3)19-25/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJZEXYJGLRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)
![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)
![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2547159.png)
![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)


![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)